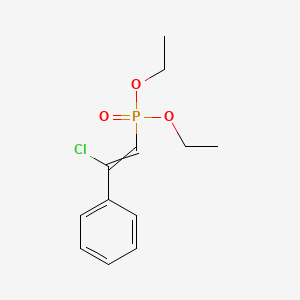
Diethyl 2-chloro-2-phenylvinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-chloro-2-phenylvinylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a vinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-chloro-2-phenylvinylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-2-phenylvinyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the vinyl chloride, resulting in the formation of the desired phosphonate product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-chloro-2-phenylvinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphonamidates, while oxidation with m-CPBA can produce epoxides.
Aplicaciones Científicas De Investigación
Diethyl 2-chloro-2-phenylvinylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organophosphorus compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving phosphorus-containing moieties.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-chloro-2-phenylvinylphosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The vinyl phosphonate group can also participate in Michael addition reactions, leading to the formation of stable adducts with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-phenylvinylphosphonate: Lacks the chlorine atom, resulting in different reactivity and applications.
Diethyl 2-chloroethylphosphonate: Contains an ethyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
Uniqueness
Diethyl 2-chloro-2-phenylvinylphosphonate is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the development of specialized compounds for various scientific and industrial purposes.
Propiedades
Número CAS |
1475-83-8 |
|---|---|
Fórmula molecular |
C12H16ClO3P |
Peso molecular |
274.68 g/mol |
Nombre IUPAC |
(1-chloro-2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16ClO3P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
VZJDFIKGZLQPMF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=C(C1=CC=CC=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



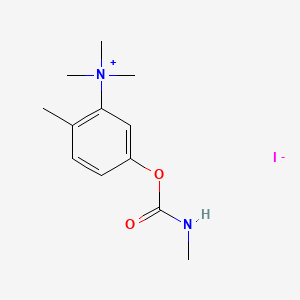


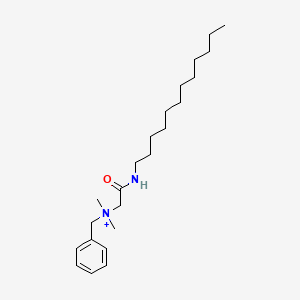
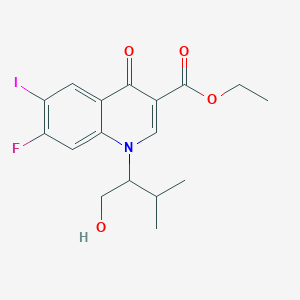
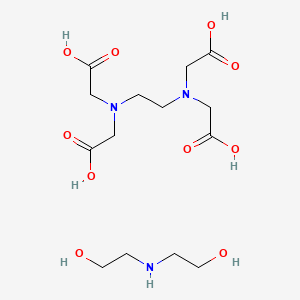

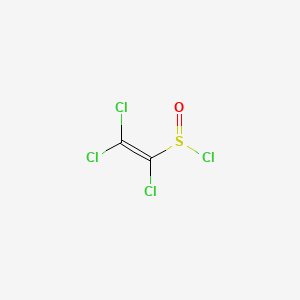
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)

